molecular formula C17H14N2O2 B053784 o-Nitrobenzylidene-2,5-dimethylphenylacetonitrile CAS No. 113366-20-4

o-Nitrobenzylidene-2,5-dimethylphenylacetonitrile

Cat. No. B053784
CAS RN: 113366-20-4
M. Wt: 278.3 g/mol
InChI Key: SUCPQQDDIXAJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Nitrobenzylidene-2,5-dimethylphenylacetonitrile, also known as o-NBDPAN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound has been synthesized using various methods, and its applications in scientific research have been explored extensively.

Mechanism of Action

The mechanism of photoisomerization of o-Nitrobenzylidene-2,5-dimethylphenylacetonitrile involves the formation of a metastable intermediate state upon photoexcitation. The intermediate state can then undergo thermal relaxation or reverse photoisomerization to the initial state. The photoisomerization process is reversible, and it can be controlled by adjusting the wavelength and intensity of the light source.
Biochemical and Physiological Effects
Studies have shown that o-Nitrobenzylidene-2,5-dimethylphenylacetonitrile has no significant biochemical or physiological effects on living organisms. However, it has been reported to exhibit cytotoxic activity against cancer cells, which makes it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using o-Nitrobenzylidene-2,5-dimethylphenylacetonitrile in lab experiments include its high photochemical stability, excellent photo-switching properties, and ease of synthesis. However, its limitations include its low solubility in water, which limits its applications in aqueous environments.

Future Directions

The future directions for o-Nitrobenzylidene-2,5-dimethylphenylacetonitrile research include exploring its applications in advanced materials such as photo-responsive coatings, photo-controlled drug delivery systems, and optoelectronic devices. Additionally, further studies are needed to investigate its cytotoxic activity against different types of cancer cells and its potential as a cancer therapy agent.
In conclusion, o-Nitrobenzylidene-2,5-dimethylphenylacetonitrile is a photochromic compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method has been explored extensively, and its applications in scientific research have been investigated. Further research is needed to explore its potential in advanced materials and cancer therapy.

Synthesis Methods

The synthesis of o-Nitrobenzylidene-2,5-dimethylphenylacetonitrile involves the reaction of 2,5-dimethylphenylacetonitrile with o-nitrobenzaldehyde in the presence of a catalyst. The reaction mixture is then heated and stirred for several hours until the product is obtained. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

O-NBDPAN has been extensively used in scientific research as a photochromic compound. It undergoes reversible photoisomerization upon exposure to UV or visible light, which makes it an excellent candidate for various applications such as photo-switchable devices, optical data storage, and molecular logic gates.

properties

CAS RN

113366-20-4

Product Name

o-Nitrobenzylidene-2,5-dimethylphenylacetonitrile

Molecular Formula

C17H14N2O2

Molecular Weight

278.3 g/mol

IUPAC Name

(Z)-2-(2,5-dimethylphenyl)-3-(2-nitrophenyl)prop-2-enenitrile

InChI

InChI=1S/C17H14N2O2/c1-12-7-8-13(2)16(9-12)15(11-18)10-14-5-3-4-6-17(14)19(20)21/h3-10H,1-2H3/b15-10+

InChI Key

SUCPQQDDIXAJJR-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C#N

SMILES

CC1=CC(=C(C=C1)C)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N

synonyms

(Z)-2-(2,5-dimethylphenyl)-3-(2-nitrophenyl)prop-2-enenitrile

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.